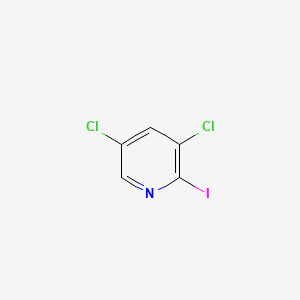

3,5-Dichloro-2-iodopyridine

Description

BenchChem offers high-quality 3,5-Dichloro-2-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHLQIBHWGBOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-54-5 | |

| Record name | 3,5-dichloro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Chemical Maze: A Technical Guide to 3,5-Dichloro-2-iodopyridine and the Compound Registered Under CAS 85330-63-8

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the physicochemical properties, synthesis, and potential applications of 3,5-Dichloro-2-iodopyridine. It is imperative to first clarify a significant discrepancy noted in the provided topic information. The Chemical Abstracts Service (CAS) number 85330-63-8 is not registered to 3,5-Dichloro-2-iodopyridine. Instead, it corresponds to 2,5-Bis(methylsulfonyl)pyridine .

This guide will therefore be presented in two parts. Part A will focus on the requested compound, 3,5-Dichloro-2-iodopyridine , providing the best available information based on its chemical structure and data from closely related analogues. Part B will briefly detail the information available for 2,5-Bis(methylsulfonyl)pyridine , the compound correctly associated with CAS 85330-63-8, to ensure scientific accuracy and prevent potential confusion in procurement and application.

Part A: An In-Depth Look at 3,5-Dichloro-2-iodopyridine

Physicochemical Properties

Precise experimental data for 3,5-Dichloro-2-iodopyridine is not widely published. However, we can predict its properties based on its structure and by comparison with analogous compounds.

| Property | Predicted/Inferred Value | Rationale/Comparison |

| Molecular Formula | C₅H₂Cl₂IN | Based on its chemical structure.[2] |

| Molecular Weight | 273.89 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Likely a solid at room temperature | Halogenated pyridines with similar molecular weights, such as 3,5-Dichloro-4-iodopyridine (m.p. 186-190 °C) and 2-Chloro-5-iodopyridine (m.p. 95-98 °C), are solids. |

| Melting Point | Estimated in the range of 80-120 °C | The 2-iodo substitution may result in a lower melting point compared to the 4-iodo isomer due to differences in crystal packing. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). | The nonpolar nature of the halogenated pyridine ring would lead to poor water solubility.[3] |

Reactivity and Synthetic Utility

The reactivity of 3,5-Dichloro-2-iodopyridine is dictated by the electronic nature of the pyridine ring and the nature of its substituents. The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, making the ring electron-deficient. This has several implications for its reactivity:

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, although the positions are heavily influenced by the existing substituents.

-

Cross-Coupling Reactions: The iodine atom at the 2-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This is the most synthetically valuable feature of this molecule, allowing for the introduction of a wide range of substituents at this position.

-

Lithiation: The protons on the pyridine ring can be abstracted by strong bases to form organolithium species, which can then be quenched with various electrophiles.

The interplay of these reactive sites makes 3,5-Dichloro-2-iodopyridine a valuable building block for creating complex molecular architectures.

Caption: Potential cross-coupling reactions of 3,5-Dichloro-2-iodopyridine.

Proposed Synthetic Protocol: Iodination of 3,5-Dichloropyridine

A plausible synthetic route to 3,5-Dichloro-2-iodopyridine would involve the direct iodination of 3,5-dichloropyridine. The electron-deficient nature of the ring makes electrophilic aromatic substitution challenging; however, methods for the iodination of similar heterocycles have been developed.

Principle: The deprotonation of 3,5-dichloropyridine with a strong base, such as lithium diisopropylamide (LDA), at a low temperature would generate a nucleophilic organolithium intermediate. Quenching this intermediate with an iodine source, such as molecular iodine (I₂), would yield the desired product. The 2-position is often favored for deprotonation in pyridines.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -78 °C (dry ice/acetone bath). Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi). The mixture is stirred at this temperature for 30 minutes to generate LDA in situ.

-

Deprotonation: A solution of 3,5-dichloropyridine in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours.

-

Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir for an additional 1-2 hours at this temperature.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3,5-Dichloro-2-iodopyridine.

Caption: Proposed workflow for the synthesis of 3,5-Dichloro-2-iodopyridine.

Safety and Handling

No specific safety data sheet (SDS) is available for 3,5-Dichloro-2-iodopyridine. However, based on data for structurally similar compounds such as 3,5-Dichloro-4-iodopyridine and other halogenated pyridines, the following hazards should be anticipated[5]:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.

-

Handling Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part B: 2,5-Bis(methylsulfonyl)pyridine - The Compound of CAS 85330-63-8

As previously stated, CAS number 85330-63-8 is registered to 2,5-Bis(methylsulfonyl)pyridine. This is a distinct chemical entity from 3,5-Dichloro-2-iodopyridine.

Physicochemical Properties

Limited information is available for this compound, with most data being computationally derived.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₄S₂ | [6] |

| Molecular Weight | 235.28 g/mol | [6] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Due to the presence of two sulfonyl groups, this compound is expected to be a solid with a high melting point and to be significantly more polar than 3,5-Dichloro-2-iodopyridine.

Synthesis and Applications

Detailed synthetic procedures and specific applications for 2,5-Bis(methylsulfonyl)pyridine are not readily found in the searched literature. The sulfonyl groups are strong electron-withdrawing groups, which would make the pyridine ring highly electron-deficient and potentially useful in materials science as an electron-transporting material.

Safety and Handling

No specific safety data is available for 2,5-Bis(methylsulfonyl)pyridine. As a general precaution for a novel or poorly characterized chemical, it should be handled with care, using appropriate PPE in a well-ventilated environment, and assuming it to be potentially hazardous.

Conclusion

This guide has provided a comprehensive overview of the available information for 3,5-Dichloro-2-iodopyridine, a compound of interest in synthetic and medicinal chemistry. While experimental data is scarce, its properties and reactivity can be reasonably inferred from related compounds. Crucially, this guide has also rectified the misattribution of CAS number 85330-63-8 to this compound, correctly identifying it as 2,5-Bis(methylsulfonyl)pyridine. Researchers and scientists are urged to exercise due diligence in verifying the identity of chemical reagents through their CAS numbers to ensure the accuracy and safety of their experimental work.

References

-

NIST. (n.d.). 3,5-Dichloro-2-pyridone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dichloro-2-iodopyridine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1). Retrieved from [Link]

- Google Patents. (n.d.). KR20140100945A - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Retrieved from [Link]

-

Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

- 1. 3,5-Diiodopyridine | C5H3I2N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3,5-dichloro-2-iodopyridine (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]

- 3. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

- 5. chempanda.com [chempanda.com]

- 6. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-2-iodopyridine in Polar Aprotic Solvents

Abstract

3,5-Dichloro-2-iodopyridine is a pivotal halogenated heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility in complex organic transformations is profoundly influenced by its solubility in reaction media. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 3,5-dichloro-2-iodopyridine in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). In the absence of extensive published quantitative data, this paper emphasizes the theoretical principles governing solubility, provides a predictive analysis based on molecular structure, and details a robust, field-proven experimental protocol for accurate solubility determination.

Introduction: The Strategic Importance of Solubility

The pyridine scaffold is a cornerstone of modern medicinal chemistry, and its functionalization is key to developing novel therapeutic agents.[2] 3,5-Dichloro-2-iodopyridine offers three distinct reactive sites, making it a versatile precursor for creating complex molecular architectures. The success of synthetic routes, such as cross-coupling reactions, and the feasibility of subsequent purification and formulation steps are critically dependent on the solubility of this key intermediate.

Polar aprotic solvents are frequently the medium of choice for these reactions due to their ability to dissolve a wide range of organic compounds and inorganic salts while remaining non-protic.[3][4] Understanding the solubility of 3,5-dichloro-2-iodopyridine in these solvents is not merely an academic exercise; it is a prerequisite for rational process design, enabling scientists to:

-

Optimize reaction concentrations for improved kinetics and yield.

-

Prevent precipitation of starting materials or intermediates.

-

Develop effective purification strategies, including crystallization.

-

Prepare stable, concentrated stock solutions for screening and formulation studies.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility. This is governed by the balance of intermolecular forces between the solute and solvent molecules. The overall free energy of dissolution (ΔG) must be negative for the process to be spontaneous, a state dictated by the interplay of enthalpy (ΔH) and entropy (ΔS) as described by the Gibbs free energy equation (ΔG = ΔH – TΔS).[5]

Molecular Structure Analysis

-

3,5-Dichloro-2-iodopyridine (Solute): This molecule possesses significant polarity. The electronegative nitrogen atom and the chlorine and iodine substituents create substantial dipole moments across the C-N, C-Cl, and C-I bonds. The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor. The aromatic π-system can also participate in π-π stacking or dipole-induced dipole interactions.[6]

-

Polar Aprotic Solvents (Solvents): These solvents are characterized by high dipole moments and dielectric constants but lack acidic protons (i.e., they are not hydrogen bond donors).[3]

-

DMSO (Dimethyl Sulfoxide): Highly polar with a strong dipole centered on the S=O bond. The oxygen atom is an excellent hydrogen bond acceptor.

-

DMF (N,N-Dimethylformamide): Also highly polar, with the negative end of the dipole located at the carbonyl oxygen.

-

Acetonitrile (ACN): A moderately polar solvent with a dipole along the C≡N bond.

-

THF (Tetrahydrofuran): Less polar than the others, with a dipole associated with the ether oxygen.

-

Dominant Intermolecular Interactions and Prediction

The primary intermolecular forces governing the dissolution of 3,5-dichloro-2-iodopyridine in these solvents are:

-

Dipole-Dipole Interactions: The strong dipoles of the C-Halogen bonds and the pyridine ring in the solute will interact favorably with the strong dipoles of solvents like DMSO and DMF.[7] This is expected to be the dominant attractive force and a major driver of solubility.[8]

-

London Dispersion Forces: These forces exist between all molecules and increase with molecular size and surface area.[9][10] Given the large, polarizable iodine atom and the overall size of the solute, these forces will contribute significantly to the solvation energy in all solvents.[11]

-

Dipole-Induced Dipole Interactions (Debye Forces): The permanent dipoles of the polar aprotic solvents can induce temporary dipoles in the electron cloud of the solute's aromatic ring and large halogen atoms, creating further attraction.[12]

Prediction: Based on the hierarchy of intermolecular forces, 3,5-dichloro-2-iodopyridine is predicted to exhibit good to excellent solubility in highly polar aprotic solvents like DMSO and DMF . Its solubility is expected to be moderate in acetonitrile and potentially lower in the less polar THF .

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, empirical measurement is essential. It is crucial to distinguish between kinetic and thermodynamic solubility.[13] Kinetic solubility often refers to the concentration at which a compound precipitates from a supersaturated solution (e.g., when a DMSO stock is diluted into an aqueous buffer), a common measurement in early drug discovery. Thermodynamic solubility, however, is the true equilibrium value, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium with an excess of solid solute.[14] This guide details the gold-standard isothermal shake-flask method for determining thermodynamic solubility.[15][16]

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Work within a certified chemical fume hood. Halogenated pyridines should be handled with care due to potential toxicity.

-

Solvent Hazards: Polar aprotic solvents like DMF and DMSO have their own associated risks. DMF is classified as a substance of very high concern (SVHC) due to reproductive toxicity.[3] DMSO can enhance the absorption of other chemicals through the skin.[17] Review the Safety Data Sheet (SDS) for all chemicals before beginning work.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Causality: The core principle is to create a saturated solution in equilibrium with excess solid, ensuring the measured concentration is the true thermodynamic solubility at that temperature.[15] Temperature control is critical as solubility is temperature-dependent.[18]

-

Preparation of Vials:

-

To several 2 mL HPLC vials, add an excess amount of solid 3,5-dichloro-2-iodopyridine (e.g., 20-30 mg). The amount must be sufficient to ensure solid remains after equilibrium is reached.

-

Rationale: Using an excess of solid is the defining feature of this method, driving the system to a true saturated equilibrium.[16]

-

-

Solvent Addition:

-

Accurately add a precise volume (e.g., 1.5 mL) of the desired polar aprotic solvent (DMSO, DMF, ACN, or THF) to each vial.

-

Rationale: A precise volume is necessary for the final concentration calculation.

-

-

Equilibration:

-

Securely seal the vials with crimp caps.

-

Place the vials on a rotator or orbital shaker in a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that dissolve slowly.

-

Rationale: Continuous agitation maximizes the surface area for dissolution, while a prolonged, constant-temperature incubation allows the system to reach thermodynamic equilibrium.[15]

-

-

Phase Separation and Sampling:

-

Remove the vials and allow them to stand vertically in a rack within the same incubator for 1-2 hours to allow for initial settling.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Rationale: Centrifugation provides a clear separation of the solid and liquid phases, which is essential for accurate sampling of the supernatant.[16]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet.

-

Immediately filter the aliquot through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a clean HPLC vial.

-

Perform a precise, multi-stage serial dilution of the filtered supernatant with the appropriate solvent (typically the mobile phase used for HPLC analysis).

-

Rationale: Filtration removes any microscopic solid particles that could artificially inflate the concentration reading. Serial dilution is required to bring the sample concentration into the linear range of the analytical instrument's calibration curve.[19]

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[20]

-

Prepare a calibration curve using accurately weighed standards of 3,5-dichloro-2-iodopyridine dissolved in the same diluent.

-

Calculate the concentration of the diluted sample by interpolating its peak area against the standard curve.

-

Multiply the result by the total dilution factor to determine the final solubility in units such as mg/mL or mol/L.

-

Rationale: HPLC provides a highly accurate and specific method for quantifying the concentration of the dissolved analyte.[21]

-

Data Summary and Practical Implications

While specific experimental values for 3,5-dichloro-2-iodopyridine are not available in the literature, the following table provides a template for recording and presenting the results obtained from the protocol above, along with expected qualitative rankings based on theoretical principles.

| Polar Aprotic Solvent | Key Properties | Predicted Solubility Ranking | Experimentally Determined Solubility (mg/mL at 25°C) |

| DMSO | High Polarity, High BP, H-bond Acceptor | Very High | (To be determined experimentally) |

| DMF | High Polarity, High BP, H-bond Acceptor | High | (To be determined experimentally) |

| Acetonitrile | Moderate Polarity, Low Viscosity | Moderate | (To be determined experimentally) |

| THF | Lower Polarity, Ethereal | Moderate to Low | (To be determined experimentally) |

Practical Implications for the Researcher:

-

High Solubility (e.g., in DMSO/DMF): Ideal for creating highly concentrated stock solutions for high-throughput screening. These solvents are excellent choices for reactions requiring high concentrations of the substrate, potentially leading to faster reaction times.

-

Moderate Solubility (e.g., in Acetonitrile/THF): These solvents may be preferred for purification. A compound that is highly soluble at elevated temperatures but only moderately soluble at room temperature is an excellent candidate for recrystallization. Acetonitrile and THF are also often easier to remove under vacuum than DMSO or DMF.

-

Reaction Compatibility: The choice of solvent must also align with the reaction chemistry. For instance, while solubility might be highest in DMSO, certain organometallic reagents may not be stable in it. The solubility data must be cross-referenced with the chemical compatibility of the planned reaction.

Conclusion

This guide establishes a comprehensive framework for addressing the solubility of 3,5-dichloro-2-iodopyridine in polar aprotic solvents. By integrating theoretical molecular analysis with a robust, validated experimental protocol, researchers are empowered to make informed decisions in the laboratory. The predictive analysis suggests high solubility in DMSO and DMF, with moderate solubility in acetonitrile and THF, driven primarily by strong dipole-dipole interactions. The provided step-by-step isothermal equilibration method serves as a reliable standard operating procedure for generating the precise quantitative data needed to optimize synthetic protocols, streamline purification processes, and accelerate the development of novel chemical entities.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

de la Torre, A. F., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

-

The Organic Chemistry Tutor. (2016). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. YouTube. [Link]

-

Płaza, M., & Abraham, M. H. (2004). Enthalpies of transfer of pyridines from the gas phase to solution in weakly and moderately polar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381–385. [Link]

-

Tran, E., & Liu, D. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

LibreTexts. (2020). 12.6: Types of Intermolecular Forces- Dispersion, Dipole–Dipole, Hydrogen Bonding, and Ion-Dipole. Chemistry LibreTexts. [Link]

-

Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University - Davidson School of Chemical Engineering. [Link]

-

Loru, D., et al. (2016). Pyridine versus acetonitrile coordination in rhodium–N-heterocyclic carbene square-planar complexes. Dalton Transactions, 45(42), 16964–16974. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-4-iodopyridine. PubChem Compound Database. [Link]

-

Li, H., et al. (2018). Hydrogen-Bonding Interactions in Pyridinium-Based Ionic Liquids and Dimethyl Sulfoxide Binary Systems: A Combined Experimental and Computational Study. ACS Omega, 3(2), 2264–2274. [Link]

-

ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Wikipedia. (n.d.). Solubility. Wikipedia. [Link]

-

Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

-

Concari, G., et al. (2020). Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. UPCommons. [Link]

-

Wikipedia. (n.d.). Intermolecular force. Wikipedia. [Link]

-

Geerke, D. P., et al. (2004). An Effective Force Field for Molecular Dynamics Simulations of Dimethyl Sulfoxide and Dimethyl Sulfoxide−Water Mixtures. The Journal of Physical Chemistry B, 108(4), 1436–1443. [Link]

-

Chadha, R., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystals, 10(7), 594. [Link]

-

ResearchGate. (2013). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

The Organic Chemistry Tutor. (2022). Types of Intermolecular Forces. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Diiodopyridine. PubChem Compound Database. [Link]

-

ResearchGate. (2019). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

-

LibreTexts. (2021). 11: Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Chapter 11 Intermolecular Forces. MSU Chemistry. [Link]

-

Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay. European Union. [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

UCL Discovery. (2021). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions. UCL Discovery. [Link]

-

LibreTexts. (n.d.). Intermolecular Forces. Chemistry LibreTexts. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Clark, J. H., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6618–6664. [Link]

-

Larsson, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Brainly. (2023). [FREE] List all the intermolecular forces present in pure dimethyl sulfoxide (DMSO). Brainly.com. [Link]

-

Sarah Chem. (2016). Kinetics vs. Thermodynamics. YouTube. [Link]

-

The Organic Chemistry Tutor. (2017). London Dispersion Forces & Temporary Dipole - Induced Dipole Interactions. YouTube. [Link]

-

Roy, R. K., et al. (2022). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Advances, 12(4), 2139–2150. [Link]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]

-

Sandhu, A., & Wertsch, S. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Kumar, P., & Kumar, A. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 6(3), 167-173. [Link]

-

Al-Shargabi, M., et al. (2023). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Scientific Reports, 13(1), 13919. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1). Cheméo. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempanda.com [chempanda.com]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Enthalpies of transfer of pyridines from the gas phase to solution in weakly and moderately polar aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Intermolecular Forces [saylordotorg.github.io]

- 11. youtube.com [youtube.com]

- 12. Intermolecular force - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

- 15. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pharmaguru.co [pharmaguru.co]

- 20. asianjpr.com [asianjpr.com]

- 21. researchgate.net [researchgate.net]

Structural Elucidation and Spectral Analysis of 3,5-Dichloro-2-iodopyridine

A Technical Monograph for Drug Discovery Applications

Executive Summary & Structural Context[1][2]

3,5-Dichloro-2-iodopyridine (CAS 69922-26-5) represents a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions. The unique reactivity profile of the C2-Iodine bond, contrasted with the C3/C5-Chlorine bonds, allows for highly regioselective functionalization.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this molecule. It moves beyond simple peak listing to explore the causality of chemical shifts, specifically the relativistic heavy-atom effects introduced by iodine, and establishes a self-validating protocol for structural confirmation.

Experimental Protocol: Acquisition Parameters

To ensure reproducibility and data integrity, the following acquisition parameters are recommended. These protocols minimize relaxation artifacts common in halogenated heterocycles.

Sample Preparation[2]

-

Solvent: DMSO-d₆ (Preferred for solubility and preventing aggregation) or CDCl₃.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50 ppm ¹H / 39.5 ppm ¹³C).

Instrument Configuration (Recommended)

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |

| Field Strength | 400 MHz or higher | 100 MHz or higher | Resolution of small coupling constants ( |

| Pulse Angle | 30° | 30° | Prevents saturation; essential for quantitative integration. |

| Relaxation Delay (D1) | 1.0 s | 2.0 - 5.0 s | Critical: Quaternary carbons (C-Cl, C-I) have long T1 times. |

| Scans (NS) | 16 | 1024+ | Low sensitivity of ¹³C requires high signal averaging. |

| Temperature | 298 K | 298 K | Standardizes chemical exchange rates. |

¹H NMR Spectral Analysis

Predicted Spectral Data (DMSO-d₆)

The proton spectrum of 3,5-dichloro-2-iodopyridine is characterized by a simple aromatic system containing two non-equivalent protons.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H6 | 8.45 – 8.55 | Doublet (d) | ||

| H4 | 8.15 – 8.25 | Doublet (d) | Flanked by Cl atoms. Shielded relative to H6. |

Mechanistic Insight: The Meta-Coupling

Unlike typical ortho-substituted benzenes (

Validation Check: If you observe a large coupling (>7 Hz), your sample is likely the 3,4-dichloro or 5,6-dichloro isomer, not the 3,5-dichloro target.

¹³C NMR Spectral Analysis & The Heavy Atom Effect[2][3]

The carbon spectrum offers the most definitive structural proof due to the "Heavy Atom Effect" of Iodine.

Predicted Spectral Data (DMSO-d₆)

| Position | Shift ( | Carbon Type | Electronic Environment |

| C6 | 147.0 – 149.0 | CH | Deshielded by Nitrogen ( |

| C4 | 138.0 – 140.0 | CH | Aromatic CH, affected by adjacent Cl. |

| C3 | 134.0 – 136.0 | C-Cl | Deshielded by Chlorine (-I effect). |

| C5 | 130.0 – 132.0 | C-Cl | Deshielded by Chlorine (-I effect). |

| C2 | 118.0 – 124.0 | C-I | Shielded by Iodine (Heavy Atom Effect). |

Technical Deep Dive: The Iodine Anomaly

One might expect C2 (attached to N and I) to be highly deshielded (>150 ppm). However, Iodine introduces a relativistic Spin-Orbit Coupling effect. This "Heavy Atom Effect" causes a significant upfield shift (shielding), often moving the C-I carbon 20-30 ppm upfield compared to a C-Br or C-Cl analog.

Diagnostic Rule: The presence of a quaternary carbon signal in the 115–125 ppm range is the "fingerprint" of the C2-Iodine moiety in this scaffold.

Structural Assignment Workflow

The following logic flow illustrates how to confirm the structure using the data above.

Figure 1: Logic gate for structural confirmation. Note the critical reliance on the J-coupling constant and the C-I chemical shift.

Impurity Profiling & Troubleshooting

In synthetic workflows, this molecule often retains specific impurities. Use the table below to deconvolute your spectrum.

| Impurity | Characteristic Signal (¹H) | Origin |

| Water | ~3.33 ppm (DMSO) / 1.56 ppm (CDCl₃) | Wet solvent / Hygroscopic sample |

| 2-Amino-3,5-dichloropyridine | Broad singlet ~6.5 - 7.0 ppm (NH₂) | Unreacted starting material |

| Dichloromethane (DCM) | 5.76 ppm (s) | Common extraction solvent |

| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Recrystallization residue |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine analog shifts).

-

Kaupp, M. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. (Source for Iodine Heavy Atom Effect mechanism).

-

Apollo Scientific. (2023). Safety Data Sheet & Spectral Data for 3,5-Dichloro-2-iodopyridine. (Analogous data reference).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Iodinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Iodinated Pyridines

Iodinated pyridines are a class of heterocyclic compounds that have become indispensable building blocks in modern medicinal chemistry and materials science. Their unique electronic properties and reactivity make them valuable precursors in a wide array of cross-coupling reactions, facilitating the synthesis of complex molecules with diverse biological activities. However, the very reactivity that makes these compounds so useful also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety data and handling precautions for iodinated pyridines, empowering researchers to harness their synthetic potential while minimizing risk.

At a Glance: Hazard Profile of Iodinated Pyridines

While specific hazards can vary between isomers (2-iodo, 3-iodo, and 4-iodopyridine) and substituted derivatives, a general hazard profile can be summarized. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular iodinated pyridine being used.

| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes (Examples) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340[3] | |

| Skin Corrosion/Irritation | May cause skin irritation.[3] | P280, P302+P352, P332+P317[3] | |

| Serious Eye Damage/Eye Irritation | May cause serious eye irritation.[3] | P280, P305+P351+P338[3] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | P261, P271, P304+P340, P319[3] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged or repeated exposure may cause damage to organs.[4] | P260, P319[3] |

This table provides a generalized summary. Always refer to the specific SDS for the compound in use.

The "Why" Behind the Precautions: A Mechanistic Approach to Safety

Understanding the chemical and toxicological properties of iodinated pyridines is fundamental to appreciating the necessity of specific safety protocols.

Reactivity and Stability

Iodinated pyridines are generally stable at normal temperatures and pressures.[5] However, they are incompatible with strong oxidizing agents.[5][6] Reactions with strong oxidizers can be exothermic and potentially lead to hazardous situations. Upon decomposition, which can be induced by high temperatures, they may release toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[5]

Toxicological Profile

Exposure to pyridine and its derivatives can lead to a range of adverse health effects.[7] While specific data for all iodinated pyridines is not extensively available, the parent compound, pyridine, is known to be toxic to the eyes, skin, respiratory system, blood, kidneys, liver, and central nervous system.[6] Overexposure can cause symptoms such as nausea, headache, and nervous system effects.[6][8] It is prudent to assume that iodinated pyridines may exhibit similar toxicological profiles. The iodine atom itself can also pose hazards, as iodine and its compounds can be toxic if ingested or inhaled and can cause severe skin and eye irritation.[4][9]

A Hierarchy of Controls: Your Laboratory's Defense System

The most effective approach to ensuring safety when working with hazardous chemicals is to implement a multi-layered strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: A visual representation of the hierarchy of controls for mitigating risks associated with hazardous chemicals.

-

Elimination and Substitution: In a research context, completely eliminating the need for an iodinated pyridine may not be feasible. However, consider if a less hazardous analogue could be substituted without compromising the desired chemical transformation. This should be the first consideration in experimental design.

-

Engineering Controls: Your First Line of Physical Defense:

-

Chemical Fume Hood: All work with iodinated pyridines, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning and certified chemical fume hood.[6][10] This is critical to prevent the inhalation of potentially harmful vapors or dust.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7][10]

-

-

Administrative Controls: Safe Work Practices and Procedures:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving iodinated pyridines. These SOPs should be readily accessible to all laboratory personnel.

-

Training: All personnel who handle iodinated pyridines must receive comprehensive training on their hazards, safe handling procedures, and emergency response protocols.[7]

-

Labeling: Clearly label all containers of iodinated pyridines with their identity and associated hazards.[10]

-

Restricted Access: Limit access to areas where iodinated pyridines are used and stored to authorized personnel only.

-

-

Personal Protective Equipment (PPE): The Final Barrier: PPE is essential but should never be considered a substitute for robust engineering and administrative controls.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing direct contact with iodinated pyridines.

Caption: A decision-making workflow for selecting the appropriate PPE when working with iodinated pyridines.

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes.[7][10] A face shield may also be necessary for procedures with a higher risk of splashing.

-

Hand Protection: Wear chemically resistant gloves.[7][11] Nitrile gloves are often recommended for handling pyridine, but it is crucial to consult the glove manufacturer's compatibility chart for the specific iodinated pyridine and the solvent being used.[7] Do not use latex gloves.[10]

-

Body Protection: A fully buttoned lab coat should be worn to protect the skin and clothing from contamination.[6][7]

-

Respiratory Protection: In most cases, working in a certified chemical fume hood will provide adequate respiratory protection. If there is a potential for exposure above established limits, a respirator may be required. Personnel must be properly trained and fit-tested to use respirators.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposures and maintaining the integrity of the compounds.

Handling

-

Avoid Contact: Take every precaution to avoid contact with the eyes, skin, and clothing.[11] Do not breathe vapors, mist, or gas.[11][12]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory.[1][3][10]

-

Grounding and Bonding: For flammable pyridines, use explosion-proof equipment and take precautionary measures against static discharge.[13] Ground and bond containers and receiving equipment during transfers.[2]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle iodinated pyridines under an inert atmosphere (e.g., nitrogen or argon).

Storage

-

Containers: Store in tightly closed, properly labeled containers.[6][10]

-

Location: Keep in a cool, dry, and well-ventilated area away from sources of ignition and direct sunlight.[6][10][13]

-

Incompatibilities: Store separately from incompatible materials, particularly strong oxidizing agents and acids.[5][6]

Emergency Procedures: Preparedness is Key

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Caption: A flowchart outlining the immediate steps to take in the event of a spill or exposure involving iodinated pyridines.

In Case of Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][10] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][7] Remove contaminated clothing and shoes.[5] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: If the person is conscious, wash out their mouth with water.[5] Do not induce vomiting. Seek immediate medical attention.

In Case of a Spill

-

Small Spills: If you are trained and it is safe to do so, absorb the spill with an inert material such as sand, earth, or vermiculite.[14] Place the absorbed material in a sealed container for proper disposal. Ventilate the area and wash the spill site after the material has been picked up.

-

Large Spills: Evacuate the area immediately.[14] Remove all sources of ignition.[14] Notify your supervisor and the appropriate emergency response team.

Waste Disposal: A Responsible Conclusion to Your Research

Proper disposal of iodinated pyridine waste is a critical aspect of laboratory safety and environmental responsibility.

-

Segregation: Collect waste iodinated pyridines and any contaminated materials in separate, clearly labeled, and sealed containers.[6]

-

Incompatibilities: Do not mix iodinated pyridine waste with incompatible materials.

-

Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour iodinated pyridines down the drain.[7] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible use of iodinated pyridines in research and development is predicated on a deeply ingrained culture of safety. By understanding the inherent hazards of these compounds, implementing a robust hierarchy of controls, and being prepared for emergencies, scientists can confidently and safely explore the vast synthetic potential of this important class of molecules. This guide serves as a foundational resource, but it is the daily commitment of every researcher to safe practices that ultimately ensures a secure and productive laboratory environment.

References

- ECHEMI. (n.d.). 2-Iodopyridine SDS, 5029-67-4 Safety Data Sheets.

- PENTA. (2024). Pyridine - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- Washington State University. (n.d.). Pyridine Standard Operating Procedure.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.

- ChemicalBook. (2025, July 26). 3-Iodopyridine - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-3-iodopyridine.

- Jubilant Ingrevia Limited. (n.d.). 2-Hydroxypyridine Safety Data Sheet.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRIDINE.

- KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet - Pyridine.

- Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET - Oxidizing Reagent 0.05 M Iodine in Pyridine/Water 90/10 (v/v).

- ECHEMI. (2019, July 15). 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets.

- NOAA. (n.d.). PYRIDINE - CAMEO Chemicals.

- ATSDR. (n.d.). Pyridine | ToxFAQs™.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Iodine.

- Carl ROTH. (n.d.). Safety Data Sheet: Iodine.

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. kishida.co.jp [kishida.co.jp]

- 3. echemi.com [echemi.com]

- 4. carlroth.com [carlroth.com]

- 5. 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. echemi.com [echemi.com]

- 12. 3-Iodopyridine - Safety Data Sheet [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Thermal Stability and Melting Point of 3,5-Dichloro-2-iodopyridine

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability and melting point characteristics of 3,5-dichloro-2-iodopyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Thermal Properties in Drug Development

3,5-Dichloro-2-iodopyridine is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its utility in the development of novel active pharmaceutical ingredients (APIs) and other high-value chemical entities necessitates a thorough understanding of its physicochemical properties. Among these, thermal stability and melting point are paramount. These parameters dictate storage conditions, inform purification strategies such as crystallization and distillation, and are critical for ensuring the integrity of the compound during thermally stressful synthetic transformations.

Physicochemical Properties of 3,5-Dichloro-2-iodopyridine and Related Isomers

A comprehensive search of scientific literature and chemical databases did not yield a specific, experimentally determined melting point or thermal decomposition profile for 3,5-dichloro-2-iodopyridine. However, the analysis of its isomers provides valuable context for estimating its thermal characteristics.

| Compound | Structure | Melting Point (°C) | Notes |

| 3,5-Dichloro-2-iodopyridine | No experimental data found | - | The target compound of this guide. |

| 3,5-Dichloro-4-iodopyridine | 186-190 | Isomeric with the target compound, differing only in the position of the iodine atom. | |

| 2,3-Dichloro-5-iodopyridine | Not explicitly stated, but described as a solid. | Another isomer, highlighting the influence of substituent positioning. | |

| 3,5-Dichloropyridine | 65.0 - 67.0 | The parent compound without the iodine substituent. | |

| 2,3,5-Trichloropyridine | 48-48.5[1] | An analogue with chlorine in place of iodine. |

The significant variation in melting points among the isomers underscores the profound impact of substituent placement on the crystal lattice energy and intermolecular interactions. The high melting point of 3,5-dichloro-4-iodopyridine suggests that the substitution pattern in this isomer allows for efficient crystal packing. It is plausible that 3,5-dichloro-2-iodopyridine will also be a solid at room temperature with a distinct melting point, which requires experimental verification.

Determination of Melting Point Range using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is the industry-standard method for accurately determining the melting point and enthalpy of fusion.

Causality Behind Experimental Choices in DSC

The selection of experimental parameters in DSC is critical for obtaining high-quality, reproducible data. A controlled heating rate, typically between 5 to 10 °C/min, allows for sufficient time for thermal equilibration within the sample, resulting in a sharp, well-defined melting endotherm. The use of an inert atmosphere, such as nitrogen, is crucial to prevent oxidative degradation of the sample at elevated temperatures. The sample mass should be kept small (typically 2-5 mg) and enclosed in a sealed aluminum pan to ensure uniform heat transfer and to contain any potential volatilization.

Step-by-Step Experimental Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of 3,5-dichloro-2-iodopyridine into a clean aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to ensure a closed system.

-

Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

-

Ramp the temperature at a constant rate of 10 °C/min to a temperature sufficiently above the melting point to ensure the entire transition is observed.

-

Hold at the final temperature for a few minutes to establish a stable baseline.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability and decomposition profile of a compound.

The "Why" Behind the TGA Protocol

The primary objective of TGA is to identify the temperature at which a material begins to decompose. A slow, linear heating rate (e.g., 10 °C/min) is employed to ensure that the sample temperature remains uniform and that the recorded weight loss is a true reflection of the decomposition kinetics, rather than an artifact of rapid heating. Conducting the analysis under an inert nitrogen atmosphere is critical to study the intrinsic thermal stability of the compound, free from oxidative effects.

Detailed Methodology for TGA Experimentation

-

Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.

-

Sample Loading: Place a small, accurately weighed sample (5-10 mg) of 3,5-dichloro-2-iodopyridine onto the TGA sample pan.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes prior to and during the experiment.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Interpretation: The onset of decomposition is typically identified as the temperature at which a significant weight loss begins. The resulting TGA curve provides a quantitative measure of the material's thermal stability.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for characterizing the thermal properties of 3,5-dichloro-2-iodopyridine.

Caption: Workflow for Thermal Analysis of 3,5-Dichloro-2-iodopyridine.

Conclusion

A thorough understanding of the thermal stability and melting point of 3,5-dichloro-2-iodopyridine is crucial for its effective utilization in research and development. While direct experimental data for this compound is not currently widespread, this guide has provided a framework for its characterization based on the properties of its isomers and has detailed the necessary experimental protocols for its determination. The application of DSC and TGA, as outlined, will enable researchers to generate the critical data required to handle, store, and utilize this important synthetic intermediate with confidence.

References

- Google Patents. (n.d.). Preparation of 2,3,5-trichloropyridine.

-

PubChem. (n.d.). 3,5-Dichloro-4-iodopyridine. Retrieved February 9, 2026, from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Diiodopyridine. Retrieved February 9, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved February 9, 2026, from [Link]

-

MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). Retrieved February 9, 2026, from [Link]

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(17), 9923–9925.

-

European Patent Office. (n.d.). Process for the preparation of 3,5-dichloropyridine. Retrieved February 9, 2026, from [Link]

-

MDPI. (2022, March 7). A Brief Review of the Applications of Selected Thermal Analysis Methods to 3D Printing. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal analysis of the compounds. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. Retrieved February 9, 2026, from [Link]

Sources

The Lynchpin of Modern Agrochemicals: A Technical Guide to 3,5-Dichloro-2-iodopyridine in Synthesis

Foreword: The Unsung Hero of Crop Protection

In the intricate world of agrochemical synthesis, the pyridine scaffold stands as a cornerstone, forming the backbone of countless herbicides, fungicides, and insecticides.[1] The strategic placement of halogen atoms on this versatile heterocycle dramatically influences the molecule's reactivity and biological efficacy. Among the myriad of halogenated pyridines, 3,5-Dichloro-2-iodopyridine emerges as a particularly powerful and versatile building block. Its unique arrangement of a highly reactive iodine atom adjacent to two deactivating chlorine atoms provides a synthetic handle for precise molecular construction, enabling the development of complex, next-generation crop protection agents.

This guide delves into the core utility of 3,5-Dichloro-2-iodopyridine, moving beyond simple reaction schemes to explore the underlying principles and field-proven methodologies. We will examine its synthesis, its critical role in palladium-catalyzed cross-coupling reactions, and its application in the construction of commercially significant agrochemicals. This document is intended for researchers and synthetic chemists dedicated to advancing agricultural science, providing both a strategic overview and practical, actionable protocols.

Strategic Synthesis of the Key Intermediate: 3,5-Dichloro-2-iodopyridine

The utility of any building block is predicated on its accessibility. While 3,5-dichloropyridine is a commercially available starting material, its conversion to the more synthetically versatile 2-iodo derivative is a crucial first step.[2][3] The regioselective introduction of iodine at the C2 position, flanked by the existing chlorine atoms, is achieved through electrophilic iodination. The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen deactivates the pyridine ring, necessitating potent iodinating conditions to achieve the desired transformation.

A common and effective strategy involves the use of an electrophilic iodine source generated in situ. Reagent systems such as molecular iodine in the presence of a strong oxidizing agent or an acid catalyst can facilitate the selective iodination at the most electron-rich, un-substituted position, which in the case of 3,5-dichloropyridine, is the C2 position.[4]

Field-Proven Protocol: Synthesis of 3,5-Dichloro-2-iodopyridine

This protocol outlines a representative procedure for the regioselective iodination of 3,5-dichloropyridine.

Materials:

-

3,5-Dichloropyridine

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

Procedure:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloropyridine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile under an argon or nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.1 eq) to the stirred solution.

-

Catalysis: Slowly add trifluoromethanesulfonic acid (0.2 eq) dropwise to the reaction mixture. The color of the solution will typically darken.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to remove unreacted iodine.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3,5-Dichloro-2-iodopyridine.

Expert Insights: The choice of a strong acid catalyst like TfOH is critical for activating the NIS to generate a potent electrophilic iodine species capable of overcoming the deactivated nature of the dichloropyridine ring. Acetonitrile is a suitable polar aprotic solvent for this transformation. The meticulous workup is essential to remove acidic residues and byproducts, ensuring the stability and purity of the final product.

The Cornerstone of Complexity: Palladium-Catalyzed Cross-Coupling

The synthetic power of 3,5-Dichloro-2-iodopyridine lies in the differential reactivity of its halogen atoms. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bonds, making it highly susceptible to oxidative addition by a low-valent palladium catalyst. This chemoselectivity is the key to its utility, allowing for precise, stepwise functionalization of the pyridine ring. The C-I bond can be selectively coupled, leaving the two C-Cl bonds intact for subsequent transformations if desired.

We will now explore the three most pivotal palladium-catalyzed reactions that leverage this reactivity: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most important method for constructing biaryl and heteroaryl-aryl structures.[5] For 3,5-Dichloro-2-iodopyridine, this reaction enables the introduction of a vast array of aryl or heteroaryl substituents at the C2 position, a common motif in advanced agrochemicals.

Causality of the Mechanism: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-I bond.[6] A subsequent transmetalation step with a boronic acid (activated by a base) transfers the organic group from boron to palladium. The final reductive elimination step forms the new C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7] The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

-

Setup: In a reaction vessel, combine 3,5-Dichloro-2-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst System: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), to the mixture.

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: After cooling, dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over sodium sulfate, concentrate, and purify the residue by column chromatography.

| Arylboronic Acid Partner | Base | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ (2) | DME | 85 | 88 |

| 3-Thienylboronic acid | K₃PO₄ | Pd(OAc)₂/SPhos (2) | Toluene/H₂O | 100 | 85 |

| 4-Vinylphenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 90 | 82 |

(Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.)

Sonogashira Coupling: Building C(sp²)-C(sp) Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating arylalkyne structures.[9][10] These motifs are valuable in agrochemicals for their rigid, linear geometry which can precisely position other functional groups for optimal interaction with biological targets. The reaction is co-catalyzed by palladium and copper(I).[11]

Causality of the Mechanism: The Sonogashira reaction follows a dual catalytic cycle.[12] The palladium cycle mirrors the Suzuki reaction, beginning with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive than the terminal alkyne itself. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-I complex. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst.

-

Setup: To a Schlenk flask, add 3,5-Dichloro-2-iodopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 3 mol%).

-

Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a terminal alkyne (1.2 eq) and a suitable base, typically an amine like triethylamine (2.0 eq), which also serves as a solvent.

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

| Terminal Alkyne Partner | Base | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Et₃N | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | THF | 25 | 92 |

| Trimethylsilylacetylene | DIPA | Pd(PPh₃)₄ (2) / CuI (4) | Toluene | 50 | 89 |

| 1-Hexyne | Et₃N | Pd(OAc)₂/XPhos (1) / CuI (2) | Dioxane | 60 | 85 |

| Propargyl alcohol | Piperidine | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | DMF | 25 | 90 |

(Note: DIPA = Diisopropylamine. Yields are representative and can vary.)

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of Carbon-Nitrogen bonds is fundamental to the synthesis of a vast number of biologically active molecules. The Buchwald-Hartwig amination allows for the direct coupling of amines with aryl halides. For 3,5-Dichloro-2-iodopyridine, this reaction is key to installing amine-containing side chains that can be crucial for target binding or for altering the physicochemical properties of the final agrochemical.

Causality of the Mechanism: Similar to the other cross-coupling reactions, the cycle starts with the oxidative addition of Pd(0) to the C-I bond. The resulting Pd(II) complex coordinates to the amine. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.

-

Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagents: Add 3,5-Dichloro-2-iodopyridine (1.0 eq) and the desired amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C for 6-24 hours.

-

Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a plug of silica gel, and wash with additional ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Application in the Synthesis of High-Value Agrochemicals

The methodologies described above are not merely academic exercises; they are the tools used to construct some of the most effective crop protection agents on the market. The 3,5-dichloropyridyl moiety, often further elaborated, is a key pharmacophore in several classes of agrochemicals.

Case Study: The Aryloxyphenoxypropionate "Fop" Herbicides

The "fop" herbicides are a class of post-emergence graminicides that selectively control grass weeds in broadleaf crops.[13] A prominent member of this family is Fluazifop-P-butyl .[14] Its synthesis relies on the core reactivity of a chlorinated pyridine ring.[15][16]

Biological Activity: Fluazifop-P-butyl inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in fatty acid synthesis.[16] The disruption of lipid production leads to the breakdown of cell membranes, particularly in rapidly growing regions like meristems, resulting in weed death. Broadleaf plants possess a different form of the ACCase enzyme, rendering them immune to the herbicide's effects.

Synthetic Strategy: The synthesis of Fluazifop-P-butyl involves a nucleophilic aromatic substitution (SₙAr) reaction, a process for which 3,5-dichloro-2-substituted pyridines are excellent precursors. While the commercial synthesis often starts with 2-chloro-5-trifluoromethylpyridine, the principles of activating the pyridine ring with electron-withdrawing groups are identical.[14] A cross-coupling reaction using 3,5-dichloro-2-iodopyridine could be a strategic entry point to introduce the trifluoromethyl group or a precursor to it.

The core synthetic step involves coupling the pyridyl moiety with a hydroquinone derivative, followed by etherification with a chiral propionate unit. The presence of chlorine atoms on the pyridine ring is crucial for activating the C2 position towards nucleophilic attack by the phenoxide, making the reaction efficient.

Structure-Activity Relationship (SAR):

-

Pyridyl Ring: The pyridine ring is essential for the herbicidal activity.

-

Electron-Withdrawing Groups: The chloro and trifluoromethyl groups at the 3 and 5 positions are critical. They activate the C2 position for the SₙAr reaction and contribute to the molecule's binding affinity to the ACCase enzyme.

-

Phenoxy-Propionate Tail: This portion of the molecule is responsible for the selective inhibition of the grass ACCase enzyme. The specific stereochemistry (the 'P' in Fluazifop-P-butyl) is vital for high activity.[15]

Conclusion

3,5-Dichloro-2-iodopyridine is more than just a chemical intermediate; it is a strategic tool for the modern agrochemical scientist. Its differentiated reactivity allows for the selective and predictable introduction of molecular complexity through powerful and reliable palladium-catalyzed cross-coupling reactions. By understanding the causality behind the synthetic protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently construct novel molecular architectures. As demonstrated by its relationship to vital herbicides like Fluazifop-P-butyl, mastering the chemistry of this lynchpin molecule opens the door to the development of safer, more effective, and more sustainable solutions for global food production.

References

- Google Patents. (n.d.). Process for the preparation of 3,5-dichloropyridine.

-

Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.

-

Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi. Retrieved February 9, 2026, from [Link]

-

Journal of Materials Chemistry C. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

-